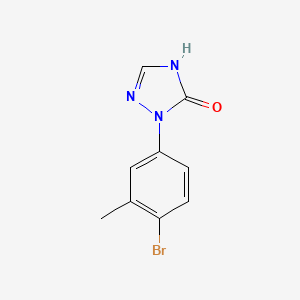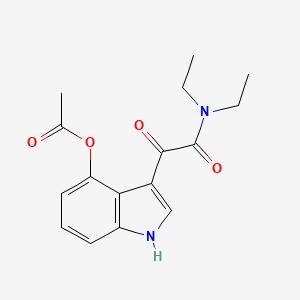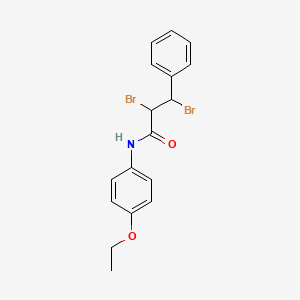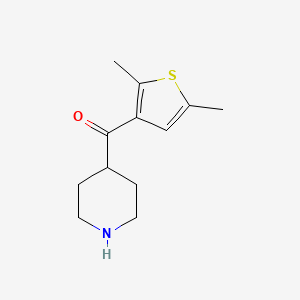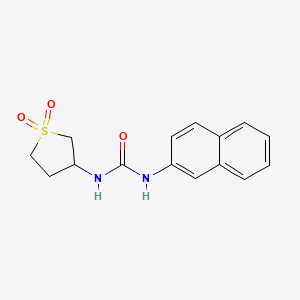
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylurea is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a tetrahydrothiophene ring with a sulfone group and a naphthalene moiety linked through a urea functional group. Its distinct structure allows it to participate in various chemical reactions and makes it a valuable candidate for research in medicinal chemistry and other scientific fields.
準備方法
The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylurea typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring.
Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group, resulting in 1,1-dioxidotetrahydrothiophene.
Urea Formation: The final step involves the reaction of the sulfone-containing tetrahydrothiophene with a naphthalene derivative to form the desired urea compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and catalysts.
化学反応の分析
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylurea undergoes various chemical reactions, including:
Oxidation: The sulfone group can participate in further oxidation reactions under specific conditions.
Reduction: The compound can be reduced to modify the sulfone group or other functional groups.
Substitution: The naphthalene moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylurea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly as a modulator of G protein-gated inwardly-rectifying potassium (GIRK) channels.
Biological Research: It is used to investigate the role of GIRK channels in various physiological processes, including pain perception, epilepsy, and anxiety.
Chemical Probes: The compound serves as a chemical probe to study the function and regulation of GIRK channels in different tissues.
作用機序
The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylurea involves its interaction with GIRK channels. The compound acts as an activator of these channels, modulating their activity and influencing cellular excitability. The molecular targets include the GIRK1/2 channel subtype, which is prevalent in the brain and other tissues . The pathways involved in its action are related to GPCR signaling, which regulates the opening and closing of GIRK channels .
類似化合物との比較
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylurea can be compared with other similar compounds, such as:
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also act as GIRK channel activators but differ in their chemical structure and potency.
Urea-based GIRK Activators: These compounds share the urea functional group but may have different substituents, affecting their selectivity and metabolic stability.
The uniqueness of this compound lies in its specific combination of the sulfone-containing tetrahydrothiophene ring and the naphthalene moiety, which contributes to its distinct pharmacological profile and research potential .
特性
分子式 |
C15H16N2O3S |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
1-(1,1-dioxothiolan-3-yl)-3-naphthalen-2-ylurea |
InChI |
InChI=1S/C15H16N2O3S/c18-15(17-14-7-8-21(19,20)10-14)16-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9,14H,7-8,10H2,(H2,16,17,18) |
InChIキー |
ABRPLZLGWGPXKQ-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


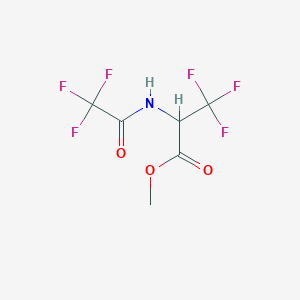
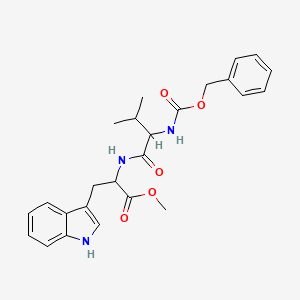
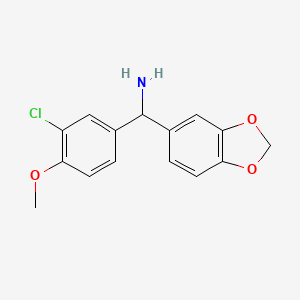
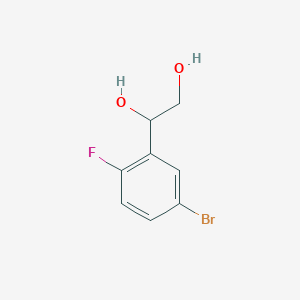




![4-Ethyl-5-(2-isopropyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12112773.png)
![Phenol, 4-[(2,4-diamino-5-pyrimidinyl)methyl]-](/img/structure/B12112784.png)
